![molecular formula C26H32N6O5 B14002070 Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate CAS No. 24205-32-1](/img/structure/B14002070.png)
Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester (9ci) is a synthetic compound with a complex structure. It is derived from L-glutamic acid and features a quinazoline moiety, which is known for its biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with L-glutamic acid and 2,4-diamino-5-methyl-6-quinazoline.
Formation of Intermediate: The quinazoline derivative is reacted with a benzoyl chloride derivative to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with L-glutamic acid under specific conditions to form the desired product.
Esterification: The final step involves esterification to convert the carboxylic acid groups into diethyl esters.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted benzoyl derivatives.
科学的研究の応用
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can reduce the proliferation of rapidly dividing cells, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
- L-glutamic acid,n-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, 1,5-diethyl ester
- L-glutamic acid,n-[4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]benzoyl]-, diethyl ester
Uniqueness
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester is unique due to the presence of the 5-methyl group on the quinazoline ring, which can influence its biological activity and specificity towards certain enzymes. This structural difference can result in varying degrees of potency and selectivity compared to similar compounds.
特性
CAS番号 |
24205-32-1 |
|---|---|
分子式 |
C26H32N6O5 |
分子量 |
508.6 g/mol |
IUPAC名 |
diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H32N6O5/c1-4-36-21(33)13-12-20(25(35)37-5-2)30-24(34)16-6-9-18(10-7-16)29-14-17-8-11-19-22(15(17)3)23(27)32-26(28)31-19/h6-11,20,29H,4-5,12-14H2,1-3H3,(H,30,34)(H4,27,28,31,32) |
InChIキー |
FIITZYADNJQCEM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


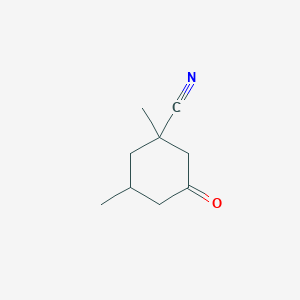
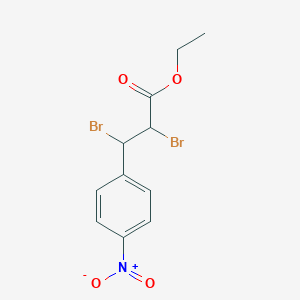
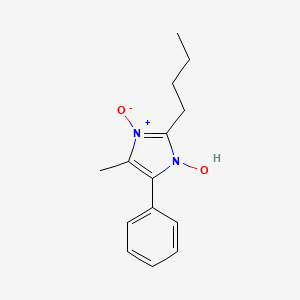
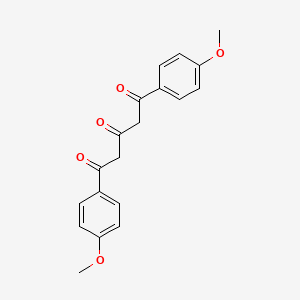
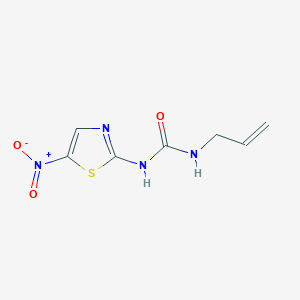
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)

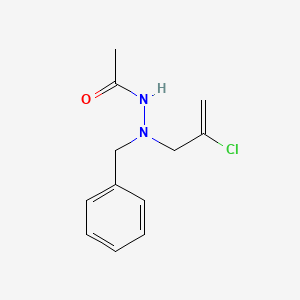
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
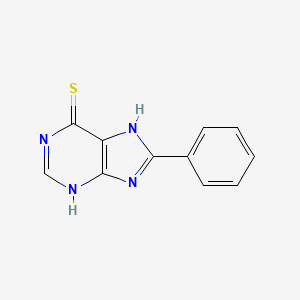
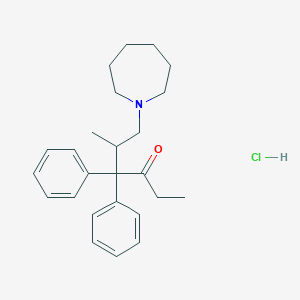
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
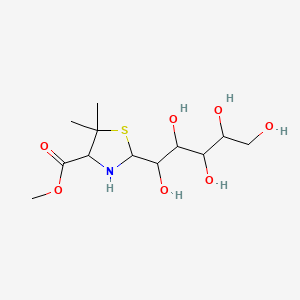
![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
